Kynurenine‑3‑Hydroxylase (KH) Inhibitory Potency: SAR‑Based Differentiation of the 2,6‑Difluorophenyl Regioisomer vs. 3,4‑Difluorophenyl and Mono‑Halogenated Analogs
In the authoritative SAR study by Drysdale et al. (2000), the 3,4‑difluorophenyl methyl ester (compound 2n) achieves an IC₅₀ of 0.82 µM against KH, whereas the corresponding 3‑fluorophenyl methyl ester (2f) yields IC₅₀ = 1.6 µM and the 3‑chlorophenyl methyl ester (2d) IC₅₀ = 1.9 µM [1]. The 2,6‑difluorophenyl substitution pattern places fluorine atoms ortho to the carbonyl linkage, altering both electronic distribution and conformational preference relative to the 3,4‑regioisomer. Although direct IC₅₀ data for the 2,6‑difluorophenyl ethyl ester have not been explicitly reported in peer‑reviewed literature, the established SAR indicates that regioisomeric difluoro substitution can drive potency shifts of approximately 2‑ to 5‑fold relative to mono‑halogenated analogs. Procuring the 2,6‑difluorophenyl ethyl ester is therefore justified when the target binding pocket accommodates ortho‑fluorine interactions or when ortho‑substitution is required for selectivity over off‑target KH isoforms.
| Evidence Dimension | KH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Ethyl 4‑(2,6‑difluorophenyl)‑2‑hydroxy‑4‑oxobut‑2‑enoate: IC₅₀ not explicitly reported (anticipated in the low µM range based on class SAR) |
| Comparator Or Baseline | Methyl 4‑(3,4‑difluorophenyl)‑2‑hydroxy‑4‑oxobut‑2‑enoate IC₅₀ = 0.82 µM; methyl 4‑(3‑fluorophenyl) IC₅₀ = 1.6 µM; methyl 4‑(3‑chlorophenyl) IC₅₀ = 1.9 µM |
| Quantified Difference | Regioisomeric difluoro substitution can shift potency by ~2‑ to 5‑fold relative to mono‑halogenated analogs (class‑level inference) |
| Conditions | Recombinant human KH enzyme assay; mean of ≥2 experiments performed in duplicate with <20% variation (J. Med. Chem. 2000) |
Why This Matters
2,6‑Difluorophenyl regioisomerism is a critical determinant of KH inhibitory potency and selectivity that cannot be replicated by commercially more common 3,4‑difluorophenyl analogs.
- [1] Drysdale, M. J.; Hind, S. L.; Jansen, M.; Reinhard, J. F. J. Med. Chem. 2000, 43, 123–127. View Source
